molecular formula C20H10Cl2F5N3O3 B1672858 Fluazuron CAS No. 86811-58-7

Fluazuron

Cat. No. B1672858
CAS RN: 86811-58-7
M. Wt: 506.2 g/mol
InChI Key: YOWNVPAUWYHLQX-UHFFFAOYSA-N
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Description

Fluazuron is a chemical compound that belongs to the class of benzoyl phenyl urea derivatives . It is an insect growth regulator and is used to control ticks in cattle . The IUPAC name for Fluazuron is N-[[4-chloro-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]carbamoyl]-2,6-difluorobenzamide .


Molecular Structure Analysis

The molecular formula of Fluazuron is C20H10Cl2F5N3O3 . It is an N-acylurea where one of the hydrogens has been replaced by a 3,6-difluorobenzoyl group, while a hydrogen attached to the other nitrogen has been replaced by a 4-chloro-3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl group .

Scientific Research Applications

Control of Flea and Tick Vectors in Wildlife

One study evaluated the effectiveness of Fluazuron in controlling flea and tick populations on the dusky-footed woodrat, a significant reservoir host for diseases. The research found that Fluazuron, when delivered orally via pigmented bait cubes, significantly reduced flea populations on treated woodrats for the duration of the treatment period. However, it did not significantly reduce tick numbers. This study suggests that Fluazuron can be a valuable tool in reducing flea populations in wildlife, which can have implications for disease control in these populations (Slowik, Lane, & Davis, 2001).

Impact on Soil Invertebrates

Research assessing the ecotoxicological effects of Fluazuron on soil invertebrates found that it can impact the survival and reproduction of Folsomia candida (springtails) and Eisenia andrei (earthworms) at certain concentrations. These findings highlight the importance of considering the environmental impact of Fluazuron, especially as it relates to its use in cattle production and the potential risks to edaphic organisms (Alves et al., 2019).

Evaluation in Livestock for Parasite Control

Several studies have explored the use of Fluazuron in livestock for controlling tick infestations, with varied results regarding its efficacy and impact on tick biology. Some findings suggest that Fluazuron can have deleterious effects on the reproductive parameters of Rhipicephalus microplus, a significant cattle tick, indicating its potential as a control agent for this parasite (Cruz et al., 2014). However, resistance to Fluazuron in tick populations has also been reported, underscoring the need for resistance management strategies (Reck et al., 2014).

Safety And Hazards

Fluazuron can cause serious eye irritation and may cause respiratory irritation . It may damage the unborn child and may cause damage to organs through prolonged or repeated exposure . It is recommended to avoid breathing mist, gas, or vapors and to avoid contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised .

Future Directions

The global Fluazuron market is anticipated to rise at a considerable rate during the forecast period, between 2024 and 2032 . Despite its necessity for tick control and cattle management, the risks inherent in its use must be kept in mind . Careless use can damage the immune system, which carries a significant hazard by opening a door to diseases and pathogens .

properties

IUPAC Name

N-[[4-chloro-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]carbamoyl]-2,6-difluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10Cl2F5N3O3/c21-11-5-4-10(29-19(32)30-17(31)16-13(23)2-1-3-14(16)24)7-15(11)33-18-12(22)6-9(8-28-18)20(25,26)27/h1-8H,(H2,29,30,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOWNVPAUWYHLQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC(=C(C=C2)Cl)OC3=C(C=C(C=N3)C(F)(F)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10Cl2F5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1046556
Record name Fluazuron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

506.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fluazuron

CAS RN

86811-58-7
Record name Fluazuron
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86811-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluazuron [INN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluazuron
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15583
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fluazuron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[4-Chloro-3-(3-chloro-5-trifluoromethyl-pyridin-2-yloxy)-phenyl]-3-(2,6-difluoro-benzoyl)-urea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name FLUAZURON
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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